Pexidartinib

Descripción general

Descripción

Pexidartinib, comercializado con el nombre de Turalio, es un fármaco inhibidor de la cinasa utilizado para el tratamiento de adultos con tumor de células gigantes tenosinovial (TGCT) sintomático asociado con morbilidad grave o limitaciones funcionales y no susceptible de mejorar con cirugía . Fue aprobado por la Administración de Alimentos y Medicamentos (FDA) de los EE. UU. en agosto de 2019 . This compound funciona bloqueando la actividad del receptor del factor estimulante de colonias 1 (CSF-1R) .

Aplicaciones Científicas De Investigación

Pexidartinib tiene una amplia gama de aplicaciones de investigación científica, particularmente en los campos de la química, la biología, la medicina y la industria. En medicina, se utiliza principalmente para el tratamiento del tumor de células gigantes tenosinovial (TGCT), una forma rara de tumor no maligno que provoca que la sinovia y las vainas tendinosas se engrosen y proliferen, lo que lleva a daños en el tejido articular circundante . This compound también se está investigando por su posible uso en varias malignidades como monoterapia o terapia combinada . En biología, se utiliza para estudiar la vía del receptor del factor estimulante de colonias 1 (CSF1) y su papel en el crecimiento tumoral y la metástasis .

Mecanismo De Acción

Pexidartinib es un inhibidor selectivo de la tirosina cinasa que funciona inhibiendo la vía del receptor del factor estimulante de colonias 1 (CSF1) . Esta vía participa en la diferenciación de los monocitos en macrófagos asociados al tumor (TAM) y la supervivencia de los TAM dentro del microambiente tumoral . Al bloquear esta vía, this compound reduce el reclutamiento de células inmunitarias al sitio del tumor, lo que inhibe el crecimiento tumoral y la metástasis .

Análisis Bioquímico

Biochemical Properties

Pexidartinib is a selective tyrosine kinase inhibitor that targets the colony-stimulating factor 1 receptor (CSF1R). By inhibiting CSF1R, this compound blocks the signaling pathways that promote the survival and proliferation of tumor-associated macrophages. This inhibition leads to a reduction in the number of these macrophages, which are essential for the growth and maintenance of TGCT . Additionally, this compound interacts with other tyrosine kinases such as KIT and FMS-like tyrosine kinase 3 (FLT3), further contributing to its antitumor effects .

Cellular Effects

This compound exerts significant effects on various cell types and cellular processes. In TGCT, it reduces the number of tumor-associated macrophages, leading to decreased tumor growth and improved patient symptoms . This compound also impacts cell signaling pathways by inhibiting the CSF1R signaling cascade, which is crucial for the survival and proliferation of macrophages . This inhibition results in altered gene expression and cellular metabolism, ultimately reducing the tumor burden .

Molecular Mechanism

At the molecular level, this compound inhibits the CSF1R by interacting with its juxtamembrane region, preventing the binding of CSF1 and ATP to the receptor . This interaction stabilizes the autoinhibited state of CSF1R, blocking its ligand-induced autophosphorylation and subsequent activation . By inhibiting CSF1R signaling, this compound reduces the proliferation of tumor cells and downregulates the activity of macrophages involved in TGCT .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. Studies have shown that this compound is stable under standard laboratory conditions and maintains its inhibitory activity against CSF1R . Long-term studies have demonstrated that this compound can lead to sustained reductions in tumor-associated macrophages and improved functional outcomes in patients with TGCT . Prolonged use of this compound may also result in adverse effects such as hepatotoxicity, which necessitates careful monitoring .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. Studies have shown that higher doses of this compound lead to more significant reductions in tumor growth and macrophage numbers . High doses may also result in toxic effects, including hepatotoxicity and embryo-fetal toxicity . The no-observed-adverse-effect levels (NOAELs) of this compound have been determined to be 10 mg/kg/day in rats and 6 mg/kg/day in dogs .

Metabolic Pathways

This compound primarily undergoes oxidation mediated by hepatic cytochrome P450 3A4 (CYP3A4) and glucuronidation by UDP glucuronosyltransferase family 1 member A4 (UGT1A4) . These metabolic pathways are crucial for the clearance of this compound from the body and play a significant role in determining its pharmacokinetic profile .

Transport and Distribution

This compound is highly protein-bound, with 99% binding to human serum albumin and 89.9% binding to α-1 acid glycoprotein . The apparent volume of distribution of this compound is approximately 187 liters, indicating extensive distribution within the body . In rats, this compound has been shown to penetrate the central nervous system, suggesting its potential to affect brain tumors .

Subcellular Localization

The subcellular localization of this compound is primarily within the cytoplasm, where it interacts with CSF1R and other tyrosine kinases . This compound’s activity is influenced by its ability to bind to these receptors and inhibit their signaling pathways .

Métodos De Preparación

Pexidartinib se sintetiza a través de una serie de reacciones químicas que involucran varios reactivos y condiciones. Un método implica el uso de extracción líquido-líquido con éter terc-butílico de metilo y separación en una columna acquity BEH C18 mantenida a 40 °C usando una fase móvil de ácido fórmico al 0,1% en acetonitrilo y ácido fórmico al 0,1% en agua desionizada (70:30) . Otro método implica la extracción líquido-líquido con acetato de etilo y la separación en una columna Zorbax SB-C18 con ácido fórmico (0,1% v/v) y acetonitrilo en la proporción de 20:80 .

Análisis De Reacciones Químicas

Pexidartinib se somete a varios tipos de reacciones químicas, incluida la oxidación, la reducción y la sustitución. Los reactivos comunes utilizados en estas reacciones incluyen ácido fórmico, acetonitrilo y acetato de etilo . Los principales productos formados a partir de estas reacciones incluyen la forma activa de this compound y sus metabolitos .

Comparación Con Compuestos Similares

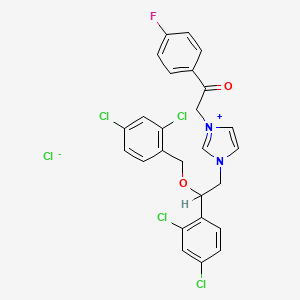

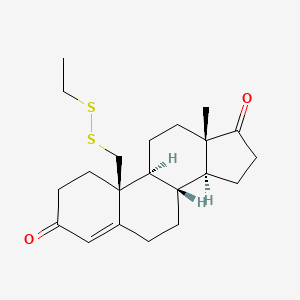

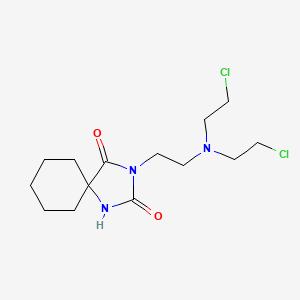

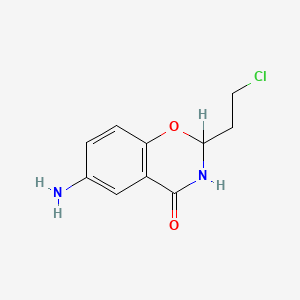

Pexidartinib es único en su inhibición selectiva del receptor del factor estimulante de colonias 1 (CSF1), la tirosina cinasa receptora del protooncogén KIT (KIT) y la tirosina cinasa similar a FMS 3 que alberga una mutación de duplicación en tándem interna (FLT3-ITD) . Compuestos similares incluyen mesilato de imatinib, que también es un inhibidor de la tirosina cinasa utilizado para el tratamiento de varios cánceres . La inhibición selectiva del receptor CSF1 por this compound lo hace particularmente eficaz para el tratamiento del tumor de células gigantes tenosinovial (TGCT) .

Propiedades

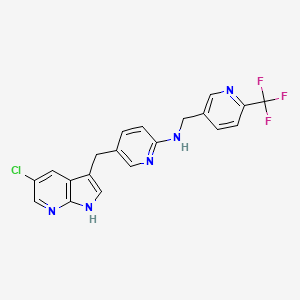

IUPAC Name |

5-[(5-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)methyl]-N-[[6-(trifluoromethyl)pyridin-3-yl]methyl]pyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15ClF3N5/c21-15-6-16-14(10-28-19(16)29-11-15)5-12-2-4-18(26-7-12)27-9-13-1-3-17(25-8-13)20(22,23)24/h1-4,6-8,10-11H,5,9H2,(H,26,27)(H,28,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGWRKYUXBBNENE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1CC2=CNC3=C2C=C(C=N3)Cl)NCC4=CN=C(C=C4)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15ClF3N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301026482 | |

| Record name | Pexidartinib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301026482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

417.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

Tenosynovial giant cell tumor is a rare, non-malignant neoplasm that causes abnormal growth and damage to the synovium, bursae, or tendon sheaths. Recruitment of immune cells, specifically macrophages, is closely associated with the tumor mass formation in tenosynovial giant cell tumors. Macrophages drive tumor-promoting inflammation and play a central role in every stage of tumor progression. As the most abundant immune cells in the tumor microenvironment of solid tumors, macrophages promote processes that enhance tumor survival, such as angiogenesis, tumor cell invasion, and intravasation at the primary site. They also modulate the immune response to tumors to inhibit tumor clearance and directly engage with tumor cells to activate pro-survival signaling pathways. The recruitment, proliferation, and irreversible differentiation of macrophages are regulated by colony-stimulating factor-1 (CSF-1), which is a cytokine that is often translocated and highly expressed in tenosynovial giant cell tumors. Elevated expression of CSF-1 and CSF-1 receptor (CSF1R) has also been implicated in various models of malignant cancers and tumors. Pexidartinib targets the CSF1/CSF1R pathway as a selective CSF1R inhibitor. It stimulates the autoinhibited state of the CSF1R by interacting with the juxtamembrane region of CSF1R, which is responsible for folding and inactivation of the kinase domain, and preventing the binding of CSF1 and ATP to the region. Without the binding of CSF1 to the receptor, CSF1R cannot undergo ligand-induced autophosphorylation. By inhibiting the CSF1R signaling pathway, pexidartinib works to inhibit tumor cell proliferation and downmodulate cells involved in the disease, such as macrophages. It was also shown to inhibit the CD117 or proto-oncogene receptor tyrosine kinase (cKIT), mutant fms-like tyrosine kinase 3 (FLT3), and platelet-derived growth factor receptor (PDGFR)-β, which are all receptor tyrosine kinases that regulate critical cellular processes such as cell proliferation and survival. | |

| Record name | Pexidartinib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12978 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

1029044-16-3 | |

| Record name | PLX 3397 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1029044-16-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pexidartinib [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1029044163 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pexidartinib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12978 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Pexidartinib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301026482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PEXIDARTINIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6783M2LV5X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[1-Hydroxy-2-[(1-methyl-2-phenoxyethyl)amino]propyl]phenyl pivalate](/img/structure/B1662741.png)